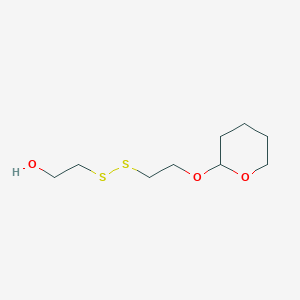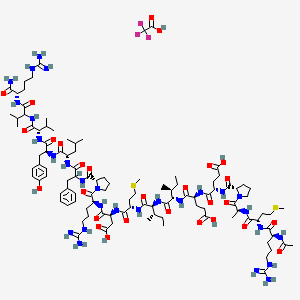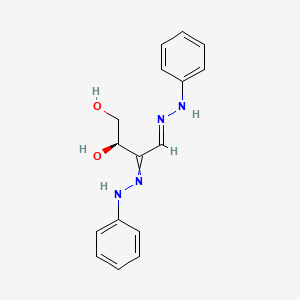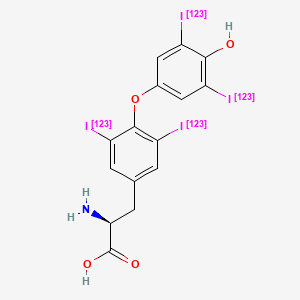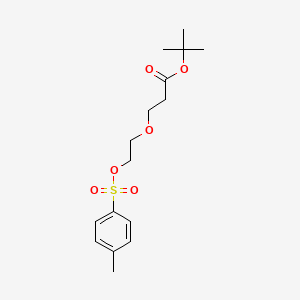
Tos-PEG2-t-butyl ester
Descripción general
Descripción
Tos-PEG2-t-butyl ester: is a polyethylene glycol (PEG) derivative that contains a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions to form a free acid, which can then undergo conjugation with terminal amino groups of biomolecules through amide coupling reactions. The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Mecanismo De Acción
Target of Action
Tos-PEG2-t-butyl ester, also known as Tos-PEG2-Boc, is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that are designed to target proteins for degradation . The primary targets of Tos-PEG2-Boc are the proteins that are intended to be degraded by the PROTAC molecule it helps form .
Mode of Action
Tos-PEG2-Boc contains a t-butyl ester and a tosyl group . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions . These properties enable Tos-PEG2-Boc to form a bridge between the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Pharmacokinetics
The hydrophilic peg spacer in tos-peg2-boc increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Action Environment
Environmental factors such as pH can influence the action of Tos-PEG2-Boc. For instance, the t-butyl protected carboxyl group in Tos-PEG2-Boc can be deprotected under acidic conditions . This suggests that the efficacy and stability of Tos-PEG2-Boc could be influenced by the pH of its environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Tos-PEG2-t-butyl ester involves the reaction of polyethylene glycol with tosyl chloride to introduce the tosyl group. The t-butyl ester is then introduced by reacting the intermediate product with t-butyl alcohol under acidic conditions. The reaction is typically catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Tos-PEG2-t-butyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The tosyl group is readily replaced by nucleophiles such as thiol groups.
Deprotection: The t-butyl ester can be deprotected under acidic conditions to form a free carboxylic acid
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiol-containing compounds, and the reaction is typically carried out in an organic solvent.
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the t-butyl protecting group.
Major Products Formed:
Nucleophilic Substitution: The major product is a PEG derivative with a substituted nucleophile in place of the tosyl group.
Deprotection: The major product is the free carboxylic acid form of the PEG derivative
Aplicaciones Científicas De Investigación
Chemistry: Tos-PEG2-t-butyl ester is used as a linker in the synthesis of complex molecules. The PEG spacer enhances solubility and biocompatibility, making it useful in various chemical reactions .
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, to improve their solubility and stability. The compound is also used in the development of drug delivery systems .
Medicine: this compound is employed in the formulation of pharmaceuticals to enhance the solubility and bioavailability of active ingredients. It is also used in the development of targeted drug delivery systems .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its ability to improve solubility and stability makes it valuable in various manufacturing processes .
Comparación Con Compuestos Similares
Tos-PEG-t-butyl ester: Similar to Tos-PEG2-t-butyl ester but with a different PEG chain length.
Tos-PEG4-t-butyl ester: Contains a longer PEG chain compared to this compound.
Tos-PEG6-t-butyl ester: Contains an even longer PEG chain, providing greater solubility and flexibility
Uniqueness: this compound is unique due to its specific PEG chain length, which provides a balance between solubility and reactivity. The presence of both the tosyl group and the t-butyl ester allows for versatile chemical modifications, making it a valuable tool in various scientific and industrial applications .
Propiedades
IUPAC Name |
tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6S/c1-13-5-7-14(8-6-13)23(18,19)21-12-11-20-10-9-15(17)22-16(2,3)4/h5-8H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLSSENVXOKYAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


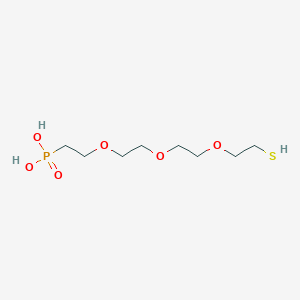
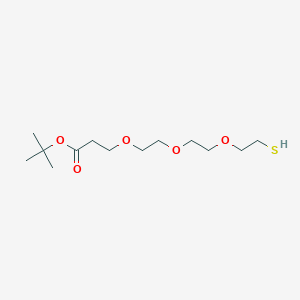
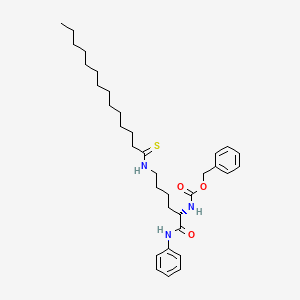
![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)

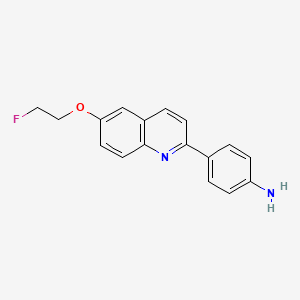
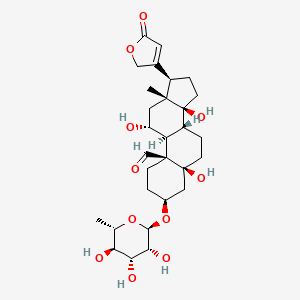

![2-[2-[2-[2-[2-[2-[2-(Oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B611359.png)
